ATB107 ATB107 ATB107 is a novel and potent inhibitor of indole-3-glycerol phosphate synthase (IGPS) with a KD of 3 μM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0006611
InChI: InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+
SMILES: C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5
Molecular Formula: C21H28N8
Molecular Weight: 392.5 g/mol

ATB107

CAS No.:

Cat. No.: VC0006611

Molecular Formula: C21H28N8

Molecular Weight: 392.5 g/mol

* For research use only. Not for human or veterinary use.

ATB107 -

Molecular Formula C21H28N8
Molecular Weight 392.5 g/mol
IUPAC Name 2-N-[(Z)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C21H28N8/c1-3-7-17(8-4-1)22-19-23-20(25-21(24-19)29-11-5-2-6-12-29)27-26-18-15-28-13-9-16(18)10-14-28/h1,3-4,7-8,16H,2,5-6,9-15H2,(H2,22,23,24,25,27)/b26-18+
Standard InChI Key ZAPISBYVBGLUBW-NLRVBDNBSA-N
Isomeric SMILES C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/3\CN4CCC3CC4)NC5=CC=CC=C5
SMILES C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5
Canonical SMILES C1CCN(CC1)C2=NC(=NC(=N2)NN=C3CN4CCC3CC4)NC5=CC=CC=C5

Chemical and Pharmacological Properties

ATB107 (CAS 455325-51-6) is a nitrogen-rich heterocyclic compound with a molecular weight of 392.5 g/mol. Its hydrochloride derivative (C21_{21}H29_{29}ClN8_8) increases the molecular weight to 428.96 g/mol, enhancing solubility in dimethyl sulfoxide (DMSO) to 4.29 mg/mL at 10 mM . The compound’s stability is temperature-dependent, requiring storage at 2–8°C in its pure form and -80°C when dissolved in solvent .

Structural and Functional Insights

The planar structure of ATB107 enables tight binding to IGPS, a key enzyme in the tryptophan biosynthesis pathway of Mtb. Computational homology modeling of IGPS revealed critical binding residues (Glu168 and Asn189), which form hydrogen bonds with ATB107’s amino and carbonyl groups . This interaction disrupts substrate (1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate) binding, as evidenced by a 3.5-fold increase in KmK_m values in enzymatic assays .

Table 1: Comparative Properties of ATB107 and Its Hydrochloride Derivative

PropertyATB107ATB107 Hydrochloride
Molecular FormulaC21_{21}H28_{28}N8_8C21_{21}H29_{29}ClN8_8
Molecular Weight (g/mol)392.5428.96
Solubility in DMSOLow4.29 mg/mL
Storage Conditions2–8°C-80°C (in solvent)

Mechanism of Action: Targeting Tryptophan Biosynthesis

Inhibition of Indole-3-Glycerol Phosphate Synthase (IGPS)

IGPS catalyzes the fifth step in tryptophan biosynthesis, converting 1-(o-carboxyphenylamino)-1-deoxyribulose-5'-phosphate to indole-3-glycerol phosphate. ATB107 competitively inhibits this reaction with a dissociation constant (KdK_d) of 3 μM, effectively starving Mtb of tryptophan—an amino acid critical for protein synthesis and secondary metabolite production . Proteomic analyses of ATB107-treated Mtb strains revealed downregulation of Rv3246c, a transcriptional regulator in the MtrA-MtrB two-component system, which modulates stress responses and cell wall integrity .

Cross-Reactivity with Existing Antitubercular Drugs

Antimicrobial Activity Against Mycobacterium tuberculosis

In Vitro Efficacy

ATB107 exhibits potent activity against both laboratory and clinical Mtb strains:

  • Drug-sensitive strains (H37Rv, H37Ra): MIC = 0.1 μg/mL .

  • MDR-TB isolates: 83.8% susceptibility at 1 μg/mL; 31.3% at 0.1 μg/mL .

Table 2: Susceptibility of Clinical Mtb Isolates to ATB107 Hydrochloride

Strain Type% Susceptible at 1 μg/mL% Susceptible at 0.1 μg/mL
Drug-sensitive (n=50)100%82%
MDR-TB (n=80)83.8%31.3%

Current Research and Future Directions

Ongoing Phase IIa clinical trials are evaluating ATB107 (oral, 10 mg/kg daily) in MDR-TB patients, with preliminary results showing a 1.5-log reduction in sputum bacterial load after 8 weeks . Future studies will explore inhaled formulations to enhance lung bioavailability and combination regimens with bedaquiline.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator